1-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Description
1-(2-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a chlorophenyl ring, a methoxy group, and a nitrophenyl moiety, contributes to its diverse chemical reactivity and potential utility.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-22-14-7-6-11(17(18)19)8-13(14)16-23(20,21)9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDJZDNTZHRFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can improve the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution, particularly under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: 1-(2-chlorophenyl)-N-(2-methoxy-5-aminophenyl)methanesulfonamide.
Oxidation: 1-(2-chlorophenyl)-N-(2-hydroxy-5-nitrophenyl)methanesulfonamide.
Scientific Research Applications
1-(2-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 1-(3-Chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 1-(2-Chlorophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Comparison: Compared to these similar compounds, 1-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide is unique due to its sulfonamide linkage, which imparts different chemical reactivity and biological activity. The presence of the sulfonamide group can enhance the compound’s solubility and ability to form specific interactions with biological targets, potentially leading to improved pharmacokinetic properties and efficacy in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
